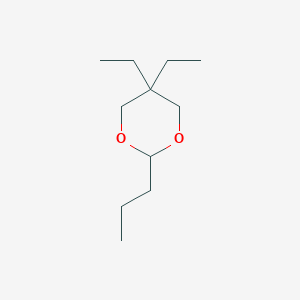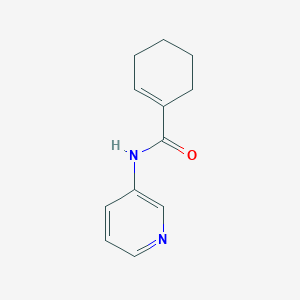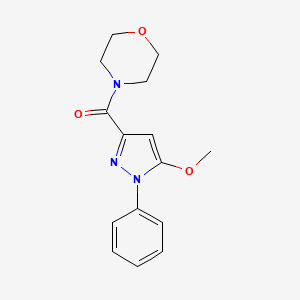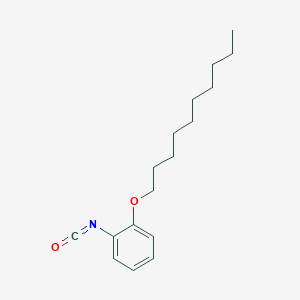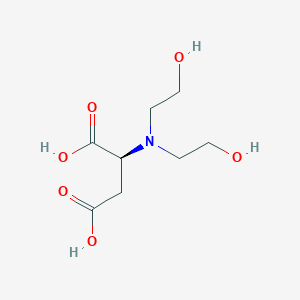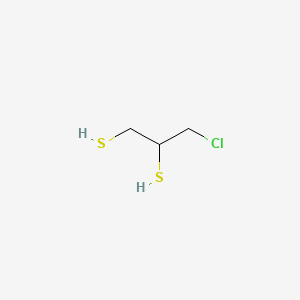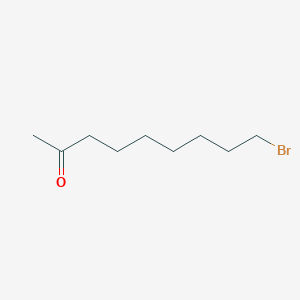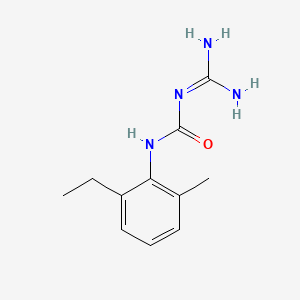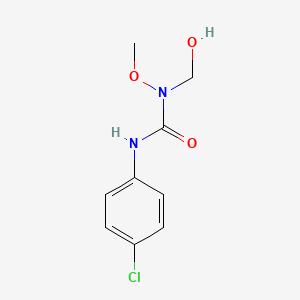
N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group, a hydroxymethyl group, and a methoxy group in its structure suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea typically involves the reaction of 4-chloroaniline with formaldehyde and methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions, such as temperature, pressure, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and methoxy groups could participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, potentially altering its reactivity and biological activity.
N’-(4-Chlorophenyl)-N-(hydroxymethyl)urea: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
N’-(4-Methylphenyl)-N-(hydroxymethyl)-N-methoxyurea: Substitution of the chlorine atom with a methyl group, which could influence its chemical and biological properties.
Uniqueness
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group, hydroxymethyl group, and methoxy group in a single molecule allows for diverse interactions and applications.
属性
CAS 编号 |
56187-95-2 |
|---|---|
分子式 |
C9H11ClN2O3 |
分子量 |
230.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methoxyurea |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
InChI 键 |
PBIUSZHKBSULDW-UHFFFAOYSA-N |
规范 SMILES |
CON(CO)C(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


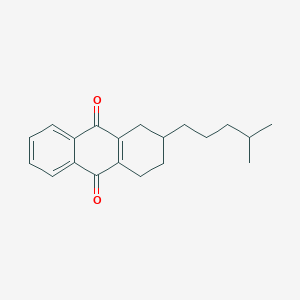
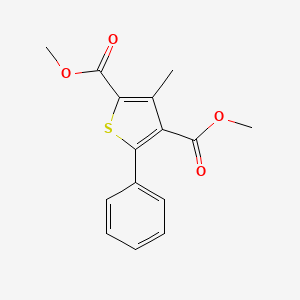
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
